molecular formula C11H12N6S B7531950 N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine

N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine

Cat. No. B7531950
M. Wt: 260.32 g/mol
InChI Key: ANEBSCPSOJKPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine, also known as MTA, is a synthetic compound that has been widely used in scientific research. It is a purine nucleoside analog that has been shown to have antiviral, anticancer, and immunosuppressive properties.

Mechanism of Action

N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine exerts its antiviral and anticancer effects by inhibiting the activity of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that plays a critical role in the metabolism of S-adenosylmethionine (SAM). SAM is a methyl donor that is involved in a wide range of cellular processes, including DNA methylation, protein methylation, and polyamine synthesis. By inhibiting SAHH, N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine causes an accumulation of SAM and its metabolites, which leads to the inhibition of viral replication and cancer cell growth.
Biochemical and Physiological Effects
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Additionally, N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has been shown to modulate the immune system by inhibiting T cell proliferation and cytokine production.

Advantages and Limitations for Lab Experiments

N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and stored. Additionally, N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has a well-defined mechanism of action, which makes it a useful tool for studying cellular processes such as DNA methylation and protein methylation. However, there are some limitations to using N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine in lab experiments. N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has a relatively short half-life, which means that it must be continuously administered in order to maintain its effects. Additionally, N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

For research on N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine include the development of new analogs and the exploration of its potential as a therapeutic agent for other diseases.

Synthesis Methods

N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine can be synthesized by reacting 2-amino-6-chloropurine with 2-methyl-1,3-thiazol-4-yl-methanol in the presence of sodium hydride. The resulting product is then treated with methyl iodide to obtain N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has been widely used in scientific research due to its antiviral, anticancer, and immunosuppressive properties. It has been shown to inhibit the replication of a wide range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has also been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has been used as an immunosuppressive agent in organ transplantation to prevent rejection.

properties

IUPAC Name

N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6S/c1-7-16-8(4-18-7)3-17(2)11-9-10(13-5-12-9)14-6-15-11/h4-6H,3H2,1-2H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBSCPSOJKPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN(C)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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